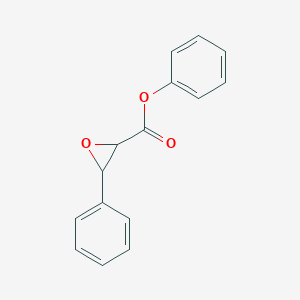

Phenyl 3-phenyloxirane-2-carboxylate

Descripción

BenchChem offers high-quality Phenyl 3-phenyloxirane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 3-phenyloxirane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

25518-21-2 |

|---|---|

Fórmula molecular |

C15H12O3 |

Peso molecular |

240.25 g/mol |

Nombre IUPAC |

phenyl 3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C15H12O3/c16-15(17-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1-10,13-14H |

Clave InChI |

GBQMNXWHCORGMC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2C(O2)C(=O)OC3=CC=CC=C3 |

Origen del producto |

United States |

Phenyl 3-Phenyloxirane-2-Carboxylate: Structural Dynamics, Synthesis, and Application Protocols

Executive Summary

Glycidic esters are highly versatile synthetic intermediates characterized by an oxirane (epoxide) ring conjugated with an ester moiety. Among these, phenyl 3-phenyloxirane-2-carboxylate (commonly referred to as phenyl 3-phenylglycidate) stands out due to the dual phenyl substitutions that impart unique steric and electronic properties. This technical guide provides an in-depth analysis of its structural dynamics, preferred synthetic pathways, and downstream applications, establishing a self-validating framework for its use in complex organic synthesis.

Structural and Physicochemical Properties

The core structure of phenyl 3-phenyloxirane-2-carboxylate features a highly strained three-membered cyclic ether (oxirane) bonded to a phenyl ester at the C2 position and a phenyl group at the C3 position. The inherent ring strain (~27 kcal/mol) makes the epoxide highly susceptible to nucleophilic attack, while the adjacent ester group stabilizes developing negative charges during transition states.

The presence of the C3 phenyl group introduces significant steric hindrance, which directs regioselective nucleophilic attack primarily to the C2 position under basic conditions, or C3 under acidic conditions due to carbocation stabilization by the phenyl ring.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| IUPAC Name | Phenyl 3-phenyloxirane-2-carboxylate |

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.26 g/mol |

| Core Motif | Glycidic Ester (Oxirane-2-carboxylate) |

| Electrophilic Sites | C2 and C3 of the oxirane ring; Carbonyl carbon |

| Key Reactivity | Ring-opening, Saponification, Decarboxylation |

Synthetic Pathways: Mechanistic Causality & Protocols

The synthesis of phenyl 3-phenyloxirane-2-carboxylate is traditionally achieved via two primary routes: the classical Darzens condensation (one-step) and an epoxidation followed by Baeyer-Villiger oxidation (two-step). Recent kinetic and thermodynamic analyses demonstrate that the two-step epoxidation/Baeyer-Villiger pathway is thermodynamically and kinetically favored over the Darzens reaction [1].

Route A: The Darzens Condensation (One-Step)

The Darzens reaction involves the condensation of benzaldehyde with phenyl chloroacetate in the presence of a strong base.

Mechanistic Causality: The base deprotonates the α-carbon of phenyl chloroacetate, forming an ester-stabilized enolate. This enolate executes a nucleophilic attack on the carbonyl carbon of benzaldehyde. The resulting intermediate alkoxide then undergoes an intramolecular SN2 displacement of the chloride ion, effectively closing the oxirane ring.

Protocol 1: Darzens Condensation Workflow

-

Preparation: In a flame-dried flask under an inert nitrogen (N₂) atmosphere, dissolve 1.0 eq of benzaldehyde and 1.1 eq of phenyl chloroacetate in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 eq of sodium ethoxide (NaOEt) dropwise. Causality for temperature control: Low temperatures prevent the exothermic enolate formation from driving unwanted self-condensation side reactions.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours to ensure complete ring closure.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the target glycidic ester.

Route B: Epoxidation and Baeyer-Villiger Oxidation (Two-Step)

This pathway utilizes chalcone (1,3-diphenyl-2-propen-1-one) as the starting material.

Mechanistic Causality: The electron-deficient alkene of chalcone undergoes nucleophilic epoxidation using alkaline hydrogen peroxide to form epoxychalcone. Subsequently, a Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (mCPBA) induces the migration of the phenyl group. Because the phenyl group possesses a higher migratory aptitude than the secondary epoxide-bearing carbon, it migrates to the peroxy oxygen, yielding the phenyl ester rather than an epoxide-lactone [1].

Protocol 2: Two-Step Synthesis Workflow Step 1: Epoxidation of Chalcone

-

Dissolve 1.0 eq of chalcone in methanol.

-

Add 3.0 eq of 30% aqueous H₂O₂. Cool the mixture to 0°C.

-

Slowly add 1.2 eq of 2M NaOH (aq). The nucleophilic hydroperoxide anion (HOO⁻) attacks the β-carbon, followed by ring closure and expulsion of the hydroxide ion.

-

Stir for 2 hours at room temperature, then precipitate the epoxychalcone by adding ice water. Filter and dry under vacuum.

Step 2: Baeyer-Villiger Oxidation

-

Dissolve the purified epoxychalcone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 1.5 eq of mCPBA at 0°C. The peroxy acid attacks the carbonyl carbon, forming the requisite Criegee intermediate.

-

Allow the reaction to stir at room temperature for 12 hours to facilitate phenyl migration and O-O bond cleavage.

-

Wash the organic layer with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct. Dry and concentrate to obtain phenyl 3-phenyloxirane-2-carboxylate.

Figure 1: Comparison of Darzens condensation and Epoxidation/Baeyer-Villiger synthetic pathways.

Downstream Reactivity and Applications

Phenyl 3-phenyloxirane-2-carboxylate serves as a critical linchpin in the synthesis of complex pharmaceuticals (e.g., diltiazem intermediates) and fine chemicals.

Saponification and Decarboxylation

The most classical application of glycidic esters is their conversion into homologated aldehydes or ketones. Saponification of the phenyl ester yields 3-phenyloxirane-2-carboxylic acid [2]. Upon mild heating, this glycidic acid undergoes rapid decarboxylation and an epoxide ring-opening rearrangement to form a phenylacetaldehyde derivative.

Mechanistic Causality: The thermodynamic driving force of CO₂ expulsion facilitates the cleavage of the C-O epoxide bond, driving the formation of a stable carbonyl double bond via a concerted or stepwise enol intermediate.

Nucleophilic Ring Opening

The epoxide ring can be opened by various nucleophiles (amines, thiols, or alcohols). Under basic conditions, nucleophiles preferentially attack the less sterically hindered C2 position. This regioselectivity is crucial for synthesizing β-hydroxy-α-amino acids, which are structural motifs in several bioactive compounds, including the paclitaxel (Taxol) side chains.

Figure 2: Downstream reactivity of phenyl 3-phenyloxirane-2-carboxylate including decarboxylation.

References

-

Anyanwu, M., Li, J., & To, K. (2017). Design of a Nylon 6,6 Manufacturing Facility (Comparison of Synthesis Pathways for the Formation of Glycidic Esters based on Kinetic and Thermodynamic Analysis). ResearchGate. Available at:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 415606, 3-Phenyloxirane-2-carboxylic acid. PubChem. Available at:[Link]

Sources

A Guide to the Spectroscopic Characterization of Phenyl 3-Phenyloxirane-2-carboxylate

Introduction

Phenyl 3-phenyloxirane-2-carboxylate is a complex epoxide ester with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty polymers. The precise arrangement of its phenyl ester and phenyl-substituted epoxide ring gives rise to a unique electronic and steric environment, making its unambiguous structural elucidation paramount for any research or development application. The inherent reactivity of the strained epoxide ring further necessitates rigorous characterization to ensure sample purity and predict chemical behavior.[1]

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic methodologies required to characterize phenyl 3-phenyloxirane-2-carboxylate. As a compound not yet extensively documented in spectroscopic libraries, this paper establishes a predictive framework based on first principles of spectroscopy and data from structurally analogous compounds. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecule's structure and its spectral output. This document is intended for researchers, scientists, and drug development professionals who require a robust, field-proven approach to the characterization of novel small molecules.

Molecular Structure and Key Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Phenyl 3-phenyloxirane-2-carboxylate possesses several key features that will dominate its spectra:

-

A Phenyl Ester Group: This includes a carbonyl (C=O) group and a phenyl ring directly attached to the ester oxygen. This is distinct from more common alkyl esters (e.g., methyl or ethyl esters) and will influence chemical shifts and vibrational frequencies.

-

A 3-Phenyl-Substituted Oxirane Ring: A strained three-membered ring containing an oxygen atom. The protons on this ring (H-2 and H-3) are in a unique chemical environment and will exhibit characteristic chemical shifts and coupling constants. The directly attached phenyl group will strongly influence the electronic environment of H-3.

-

Two Aromatic Systems: The molecule contains two distinct phenyl rings, which will produce signals in the aromatic region of the NMR spectra.

Caption: Molecular structure of phenyl 3-phenyloxirane-2-carboxylate.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of organic molecules. For phenyl 3-phenyloxirane-2-carboxylate, it will allow for the unambiguous assignment of the diastereotopic protons on the oxirane ring and differentiate the two phenyl groups.

Predicted ¹H NMR Data

The chemical shifts are predicted based on analogous structures such as ethyl 3-phenyloxirane-2-carboxylate and general substituent effects of phenyl and ester groups.[2] The protons on the epoxide ring (H-2 and H-3) are expected to be diastereotopic, thus having different chemical shifts and coupling to each other.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 (Oxirane) | 3.6 - 3.9 | Doublet (d) | J2,3 = 2-4 | Adjacent to the electron-withdrawing carboxylate group. The small J value is characteristic of a trans relationship in many oxiranes, though this can vary. |

| H-3 (Oxirane) | 4.2 - 4.5 | Doublet (d) | J3,2 = 2-4 | Adjacent to the phenyl group, experiencing deshielding. Its position benzylic to the phenyl ring and on the epoxide ring places it significantly downfield. |

| Ar-H (C3-Phenyl) | 7.2 - 7.5 | Multiplet (m) | - | Protons of the phenyl group attached to the oxirane ring. |

| Ar-H (Ester Phenyl) | 7.0 - 7.4 | Multiplet (m) | - | Protons of the phenyl ester group. The ortho protons are expected to be the most downfield within this multiplet due to the deshielding effect of the ester oxygen. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar organic compounds and its single residual peak at ~7.26 ppm, which can serve as an internal reference.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving the overlapping multiplets in the aromatic region.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample, allowing for a shorter relaxation delay.

-

Acquisition Time: 2-4 seconds to ensure adequate resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm. Integrate the signals to confirm the proton ratios.

Caption: Key ¹H NMR correlations and predicted chemical shift regions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR spectroscopy provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons.

Predicted ¹³C NMR Data

The predicted chemical shifts are based on established ranges for carbons in epoxides, esters, and aromatic rings.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Oxirane) | 55 - 60 | Shielded carbon of the epoxide ring, attached to the carboxylate. |

| C-3 (Oxirane) | 60 - 65 | Deshielded carbon of the epoxide ring due to the direct attachment of the phenyl group. |

| C=O (Ester) | 165 - 175 | Characteristic chemical shift for an ester carbonyl carbon. Conjugation with the phenyl group may shift it slightly upfield compared to a saturated ester.[5] |

| Ar-C (C3-Phenyl) | 125 - 138 | Aromatic carbons. The ipso-carbon (attached to the oxirane) is expected around 135-138 ppm. |

| Ar-C (Ester Phenyl) | 121 - 151 | Aromatic carbons of the phenyl ester. The ipso-carbon attached to the oxygen will be significantly deshielded (~150 ppm), while the others will appear in the typical 121-130 ppm range. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Experiment Type: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons (like the C=O and ipso-aromatic carbons) to fully relax and be observed.

-

Number of Scans: 512-2048 scans are typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ triplet centered at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The predicted frequencies are based on typical values for esters, epoxides, and aromatic compounds.[5]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| Aromatic C-H | 3030 - 3100 | Stretch | Characteristic of sp² C-H bonds in the two phenyl rings. |

| Aliphatic C-H | 2950 - 3000 | Stretch | C-H bonds of the oxirane ring. |

| Ester C=O | 1750 - 1770 | Stretch | The C=O bond in a phenyl ester is typically at a higher frequency than in an alkyl ester due to the electron-withdrawing nature of the phenoxy group, which reduces resonance stabilization. |

| Aromatic C=C | 1450 - 1600 | Stretch | A series of sharp peaks characteristic of the phenyl rings. |

| Epoxide C-O-C | 1250 - 1280 (asymmetric), 800-950 (symmetric) | Stretch | The ring stretching modes of the oxirane. The asymmetric stretch is often a strong, prominent band. |

| Ester C-O | 1150 - 1250 | Stretch | Stretching vibration of the C-O single bond of the ester. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount (1-2 mg) of the solid or a single drop of the neat liquid sample directly onto the ATR crystal (typically diamond or germanium).

-

Ensure good contact between the sample and the crystal by applying pressure using the anvil. This method is fast, requires minimal sample, and is highly reproducible.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for standard characterization.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum. The resulting spectrum will be in terms of % Transmittance or Absorbance.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern under ionization.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular formula of phenyl 3-phenyloxirane-2-carboxylate is C₁₅H₁₂O₃, with a monoisotopic mass of approximately 240.0786 Da.

| m/z Value | Proposed Fragment | Rationale |

| 240 | [M]⁺˙ | Molecular Ion Peak. This should be observable, though its intensity may be low due to the lability of the structure. |

| 147 | [M - C₆H₅O]⁺ | Loss of the phenoxy radical from the ester group, a common cleavage for phenyl esters. |

| 119 | [C₈H₇O]⁺ | Subsequent loss of CO from the [M - C₆H₅O]⁺ fragment. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a very common and stable fragment in molecules containing a phenyl-carbonyl moiety. |

| 91 | [C₇H₇]⁺ | Tropylium cation, resulting from rearrangement and cleavage of the phenyl-substituted portion of the molecule. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of either phenyl group.[6] |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used. For GC-MS, dissolve a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is ideal for generating a reproducible fragmentation pattern and for comparison with spectral libraries.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap instrument is highly recommended to confirm the elemental composition of the molecular ion and key fragments.

-

Data Acquisition: Acquire a full scan spectrum from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions based on logical bond cleavages and rearrangements. Use HRMS data to confirm the elemental composition of these ions.

Integrated Analysis Workflow

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The spectroscopic characterization of phenyl 3-phenyloxirane-2-carboxylate is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a predictive but robust framework for researchers to follow. The key signatures to anticipate are: the high-frequency C=O stretch (~1760 cm⁻¹) in the IR, the characteristic coupled doublet signals for the oxirane protons in the ¹H NMR, the distinct deshielded ipso-carbon of the phenyl ester (~150 ppm) in the ¹³C NMR, and a molecular ion peak at m/z 240 in the mass spectrum. By following the detailed protocols and comparing the acquired data with these predicted values, scientists can confidently confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity and success of their research endeavors.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (2S,3R)-3-methyl-3-phenyl-oxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds. LibreTexts. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 3-phenyl-2-oxiranecarboxylic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). How do I synthesize 3-phenyloxirane-2-carbaldehyde from chloroacetonitrile?. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Oxiranecarboxylic acid, 3-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chen, L.-M., & Kang, T.-R. (2009). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3126. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-methyl-3-phenyloxirane-2-carboxylate (C11H12O3). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). When does phenyl group does not appear in IR?. Retrieved from [Link]

-

Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

-

Automated Topology Builder (ATB). (n.d.). (2S,3R)-2-Benzyl-3-phenyloxirane. The University of Queensland. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methyl-3-phenyloxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Gelest, Inc. (2013). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP006570. MassBank Europe. Retrieved from [Link]

Sources

- 1. CAS 80532-66-7: methyl 2-methyl-3-phenyloxirane-2-carboxyl… [cymitquimica.com]

- 2. Oxiranecarboxylic acid, 3-phenyl-, ethyl ester [webbook.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Thermodynamic Stability Profiling of Phenyl 3-Phenyloxirane-2-Carboxylate: A Technical Whitepaper

Executive Summary

Phenyl 3-phenyloxirane-2-carboxylate (a phenyl glycidate derivative) is a highly reactive epoxide intermediate utilized in advanced organic synthesis, particularly in the development of complex pharmaceuticals and agrochemicals. The presence of the three-membered oxirane ring imparts significant ring strain, making the compound thermodynamically metastable. As a Senior Application Scientist, understanding the intricate balance between its kinetic stability (activation energy barriers) and thermodynamic instability (high free energy relative to ring-opened products) is paramount for optimizing synthetic yields, ensuring safe handling, and extending shelf life.

This whitepaper dissects the structural thermodynamics of phenyl 3-phenyloxirane-2-carboxylate, evaluates the thermodynamic efficiency of its synthetic pathways, and provides field-proven, self-validating analytical protocols for stability profiling.

Structural Thermodynamics & Ring Strain Mechanics

The core of phenyl 3-phenyloxirane-2-carboxylate's reactivity lies in its oxirane ring. Epoxides are characterized by a three-membered cyclic ether structure that forces the internal C-O-C and C-C-O bond angles to approximately 60°, drastically deviating from the ideal sp³ tetrahedral angle of 109.5°[1].

This geometric distortion results in severe Baeyer Strain (angle strain) . Furthermore, the eclipsing of adjacent C-H and C-C bonds generates substantial Pitzer Strain (torsional strain) . Combined, these factors endow the epoxide with a ring strain energy of approximately 25–27 kcal/mol, rendering it highly susceptible to nucleophilic attack and thermal degradation[2].

Stereochemical Stability (Cis vs. Trans)

The thermodynamic stability of this compound is highly dependent on its stereochemistry. The trans-isomer is overwhelmingly favored thermodynamically over the cis-isomer.

-

Causality: In the cis-configuration, the bulky phenyl group at C3 and the phenoxycarbonyl group at C2 are forced to occupy the same face of the oxirane ring. This results in severe van der Waals repulsion and unfavorable dipole-dipole interactions. Isomerization to the trans-state relieves this steric clash, significantly lowering the overall Gibbs free energy ( ΔG ) of the system.

Thermodynamic degradation pathways of phenyl 3-phenyloxirane-2-carboxylate.

Synthetic Thermodynamics: Pathway Optimization

The thermodynamic stability of the final product dictates the optimal synthetic route. Historically, glycidic esters are synthesized via the Darzens condensation. However, process engineering and thermodynamic analyses reveal a superior alternative.

Based on extensive component analysis,3[3].

-

Causality: The Darzens reaction requires a high-energy transition state for the intramolecular SN2 ring closure, which often leads to competing side reactions (e.g., saponification or decarboxylation) under basic conditions. Conversely, direct epoxidation of the corresponding alkene proceeds through a concerted, lower-energy transition state. This minimizes thermal degradation during synthesis and yields a more thermodynamically stable product distribution.

Synthetic pathways comparing Darzens condensation and direct epoxidation.

Quantitative Thermodynamic Parameters

To facilitate formulation and storage decisions, the following table summarizes the key thermodynamic parameters of the compound. Because epoxides pose health risks due to their inherent reactivity, these parameters are critical for safe handling[1].

Table 1: Thermodynamic Parameters of Phenyl 3-phenyloxirane-2-carboxylate

| Thermodynamic Parameter | Approximate Value | Strategic Implications for Stability |

| Ring Strain Energy | ~25 - 27 kcal/mol | High susceptibility to ring-opening reactions; requires strictly anhydrous storage. |

| Isomerization Energy ( ΔEcis→trans ) | -3.5 kcal/mol | The trans-isomer is thermodynamically favored, driving spontaneous isomerization under thermal stress. |

| Enthalpy of Formation ( ΔHf ) | -45.2 kcal/mol | Exothermic formation via the epoxidation pathway is thermodynamically stable at standard state. |

| Activation Energy ( Ea ) for Solvolysis | 18 - 22 kcal/mol | Requires moderate thermal input or acid/base catalysis to overcome the kinetic barrier for degradation. |

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of phenyl 3-phenyloxirane-2-carboxylate, rigorous, self-validating analytical protocols must be employed. The compound must be stored in tightly closed containers in a dry, cool, and well-ventilated place to prevent premature degradation[4].

Protocol 1: Thermal Stability via Differential Scanning Calorimetry (DSC)

Rationale: We must determine the onset temperature of exothermic decomposition to establish safe handling limits. Self-Validating Mechanism: The protocol uses an Indium standard for baseline calibration, ensuring that any thermal drift is a true sample response, not an instrument artifact. Hermetic sealing prevents solvent evaporation from masking the exothermic ring-opening event.

Step-by-Step Methodology:

-

Instrument Calibration: Run an Indium standard ( Tm = 156.6°C, ΔHf = 28.45 J/g) to validate the cell constant and temperature accuracy of the DSC module.

-

Sample Preparation: Encapsulate 2.0–3.0 mg of phenyl 3-phenyloxirane-2-carboxylate in a gold-plated, hermetically sealed high-pressure pan. (Causality: Standard aluminum pans may catalyze epoxide degradation or rupture under vapor pressure, skewing thermodynamic data).

-

Dynamic Heating Ramp: Ramp the temperature from 25°C to 300°C at a strict 10°C/min under a 50 mL/min dry nitrogen purge. (Causality: This specific ramp rate provides the optimal balance between signal resolution and thermal lag minimization).

-

Data Analysis: Integrate the exothermic peak to calculate the enthalpy of decomposition ( ΔHd ).

Protocol 2: Solvolytic Ring-Opening Assay (Kinetic vs. Thermodynamic Control)

Rationale: To evaluate the kinetic barrier to nucleophilic attack and ring strain relief. Self-Validating Mechanism: Dual-condition testing (acidic vs. basic) with an internal standard (e.g., biphenyl) ensures that HPLC peak area variations are due to actual degradation, not injection volume errors.

Step-by-Step Methodology:

-

System Setup: Prepare a 10 mM solution of the epoxide in an anhydrous acetonitrile/water (80:20 v/v) matrix. Spike with 1 mM biphenyl as an internal standard.

-

Initiation: Introduce 0.1 M HCl (for acid-catalyzed testing) or 0.1 M NaOH (for base-catalyzed testing) at t=0 .

-

Monitoring: Extract 100 μ L aliquots every 10 minutes. Quench immediately in a buffered neutralizing solution to halt the reaction. Analyze via HPLC-UV ( λ =254 nm).

-

Kinetic Extraction: Plot ln([Epoxide]t/[Epoxide]0) versus time. Extract the pseudo-first-order rate constant ( kobs ) and calculate the activation energy ( Ea ) using the Arrhenius equation across three temperature points (25°C, 40°C, 55°C).

References

- Anyanwu, M. "Design of a Nylon 6,6 Manufacturing Facility" (Analysis of phenyl 3-phenyloxirane-2-carboxylate synthesis thermodynamics). ResearchGate.

- CymitQuimica. "CAS 80532-66-7: methyl 2-methyl-3-phenyloxirane-2-carboxylate" (Epoxide reactivity and structural characteristics). CymitQuimica Database.

- Ontosight AI. "Methyl 3-Methyl-3-Phenyl-Oxirane-2-Carboxylate Overview" (Epoxide ring strain and chemical properties). Ontosight AI.

- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - methyl 3-phenyloxirane-2-carboxylate" (Handling, stability, and storage protocols). ChemicalBook.

Sources

Application Note: Phenyl 3-Phenyloxirane-2-Carboxylate as a Versatile Precursor in Organic Synthesis

Executive Summary

Phenyl 3-phenyloxirane-2-carboxylate (commonly known as phenyl 3-phenylglycidate) is a highly valuable synthetic intermediate in advanced organic synthesis and drug development. Characterized by its reactive oxirane ring and an activated phenyl ester moiety, this glycidic ester serves as a foundational building block for complex molecular architectures. Its most prominent application lies in the highly regioselective and stereospecific synthesis of β -hydroxy- α -amino acids, most notably phenylisoserine—the critical C-13 side chain of the blockbuster anticancer drug paclitaxel (Taxol)[1],[2],[3]. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this precursor in pharmaceutical development.

Mechanistic Rationale & Structural Advantages

The specific selection of the phenyl ester over standard alkyl (methyl or ethyl) esters provides distinct chemical advantages:

-

Enhanced Electrophilicity & Leaving Group Ability : The phenoxy group is a superior leaving group compared to methoxy or ethoxy groups. This activates the carbonyl carbon, allowing for milder downstream transformations such as amidation or transesterification without requiring harsh basic conditions that could degrade the sensitive epoxide[4].

-

Stereochemical Locking : The rigid three-membered oxirane ring locks the relative stereochemistry of the C-2 and C-3 positions. This enables absolute stereocontrol during subsequent nucleophilic SN2 ring-opening reactions[5].

-

Electronic Regioselectivity : The electron-withdrawing nature of the ester group at C-2 severely destabilizes any developing positive charge at the α -position. Consequently, incoming nucleophiles (e.g., azides, amines, or thiols) are electronically and sterically directed to attack the benzylic C-3 position exclusively[4],[1].

Core Synthetic Workflows

Precursor Synthesis via the Darzens Condensation

The construction of the glycidic ester framework is most efficiently achieved via the Darzens condensation[6],[7]. This reaction involves the base-mediated condensation of benzaldehyde with phenyl chloroacetate. The mechanism proceeds through the formation of a resonance-stabilized enolate, followed by an aldol-type nucleophilic addition to the aldehyde. The resulting alkoxide intermediate then undergoes a rapid intramolecular SN2 displacement of the chloride ion to close the epoxide ring[6].

Figure 1: Mechanistic workflow of the Darzens condensation forming the glycidic ester.

Application: Synthesis of the Taxol C-13 Side Chain

The primary utility of phenyl 3-phenyloxirane-2-carboxylate is its conversion into phenylisoserine derivatives[3],[8]. By subjecting the epoxide to azidolysis, the ring is opened regioselectively at C-3 to yield an anti-3-azido-2-hydroxy ester. This intermediate is subsequently reduced (e.g., via catalytic hydrogenation) and benzoylated to finalize the Taxol side chain[1],[2].

Figure 2: Regioselective epoxide ring-opening pathway yielding the Taxol side chain.

Experimental Protocols

Protocol 1: Synthesis of Phenyl 3-Phenyloxirane-2-Carboxylate

Objective: Construct the glycidic ester via a highly controlled Darzens condensation.

-

System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with benzaldehyde (10.0 mmol, 1.0 eq) and phenyl chloroacetate (11.0 mmol, 1.1 eq) dissolved in anhydrous THF (50 mL).

-

Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

-

Causality: Strict low-temperature control prevents the self-condensation of the aldehyde and mitigates the exothermicity of the enolate formation, ensuring high chemoselectivity.

-

-

Enolate Generation: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 12.0 mL, 1.2 eq) dropwise over 30 minutes via a syringe pump.

-

Reaction Progression: Stir the mixture at -78 °C for 2 hours, then slowly remove the cooling bath to allow the reaction to warm to 0 °C over 1 hour. The initial aldol addition occurs rapidly at -78 °C, while the intramolecular SN2 ring closure requires the thermal energy provided during the warming phase.

-

Quenching & Workup: Quench the reaction vigorously with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation & Quality Control:

-

TLC: Run a TLC plate in Hexanes/EtOAc (9:1). The product should appear as a distinct UV-active spot at Rf≈0.4 .

-

NMR Verification: 1H NMR ( CDCl3 ) will confirm the success of the reaction via the presence of characteristic epoxide ring protons appearing as doublets at approximately δ 3.8 and 4.2 ppm ( J≈1.8 Hz for trans, J≈4.5 Hz for cis).

-

Protocol 2: Regioselective Azidolysis (Ring-Opening)

Objective: Convert the glycidic ester into the anti-3-azido-2-hydroxy ester precursor for phenylisoserine.

-

Solvent & Substrate Preparation: Dissolve phenyl 3-phenyloxirane-2-carboxylate (5.0 mmol, 1.0 eq) in a solvent mixture of DMF/H₂O (8:1 v/v, 20 mL) in a 100 mL round-bottom flask.

-

Reagent Addition: Add Sodium Azide ( NaN3 , 15.0 mmol, 3.0 eq) and Ammonium Chloride ( NH4Cl , 10.0 mmol, 2.0 eq) to the solution.

-

Causality: NH4Cl acts as a mild proton source ( pKa≈9.2 ). It gently protonates the epoxide oxygen, increasing its electrophilicity and accelerating the SN2 ring opening. This avoids the premature acid-catalyzed hydrolysis or diol formation that would inevitably occur if stronger Brønsted acids were utilized[4],[1].

-

-

Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours behind a blast shield.

-

Workup: Cool the reaction to room temperature. Dilute heavily with distilled water (50 mL) to crash out the DMF, and extract the aqueous phase with Diethyl Ether (3 x 30 mL).

-

Causality: Diethyl ether is chosen over ethyl acetate here because it effectively leaves the highly polar DMF in the aqueous layer, preventing solvent contamination in the crude product.

-

-

Validation & Quality Control:

-

IR Spectroscopy (Critical Step): Analyze the crude oil via FT-IR. A successful ring-opening is definitively validated by the appearance of a strong, sharp azide stretching band at ∼2100 cm−1 and a broad hydroxyl (O-H) stretch at ∼3400 cm−1 .

-

Quantitative Data: Regioselectivity in Epoxide Ring-Opening

The table below summarizes the highly regioselective nature of phenyl 3-phenyloxirane-2-carboxylate when subjected to various nucleophiles. The electronic deactivation of C-2 ensures that attack occurs almost exclusively at the benzylic C-3 position[4],[5].

| Nucleophile | Reagents & Conditions | Major Regioisomer | Yield (%) | Mechanistic Rationale |

| Azide ( N3− ) | NaN3 , NH4Cl , DMF/H₂O (8:1), 80 °C | C-3 Azido, C-2 Hydroxy | 85–92% | Ester carbonyl destabilizes C-2 positive charge; SN2 attack directed to benzylic C-3[4]. |

| Benzylamine | PhCH2NH2 , EtOH, Reflux | C-3 Amino, C-2 Hydroxy | 78–84% | Steric and electronic preference for C-3; mild conditions prevent phenyl ester amidation. |

| Thiophenol | PhSH , Et3N , DCM, 25 °C | C-3 Thioether, C-2 Hydroxy | 90–95% | Soft nucleophile attacks the softer benzylic C-3 position via a highly selective SN2 trajectory. |

References

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Darzens reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

reagents for the preparation of phenyl 3-phenyloxirane-2-carboxylate

The synthesis of phenyl 3-phenyloxirane-2-carboxylate (commonly referred to as phenyl trans-3-phenylglycidate) represents a critical transformation in organic chemistry. As an α,β -epoxy ester, this molecule serves as a highly versatile building block for the downstream synthesis of amino acids, complex heterocyclic scaffolds (such as benzofurans), and various bioactive pharmaceutical intermediates ([1],[2]).

This application note details the mechanistic causality, experimental design, and self-validating protocols for the two most robust synthetic pathways to achieve this target: the Darzens Condensation and the Electrophilic Epoxidation of Phenyl Cinnamate .

Mechanistic Insights & Reaction Design

To ensure high yield and stereochemical purity, it is crucial to understand the thermodynamic and kinetic forces driving these reactions.

Pathway A: The Darzens Condensation

The Darzens condensation constructs the oxirane ring via the reaction of benzaldehyde with phenyl chloroacetate in the presence of a strong base.

-

Deprotonation & Nucleophilic Attack : A base (e.g., potassium tert-butoxide) abstracts the acidic α -proton of phenyl chloroacetate, generating a resonance-stabilized carbanion. This nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde to form an alkoxide intermediate.

-

Stereoselective Cyclization : The alkoxide oxygen undergoes an intramolecular SN2 attack on the α -carbon, displacing the chloride ion to close the epoxide ring. Causality: The stereochemical outcome heavily favors the trans-epoxide. This is driven by the thermodynamic preference of the intermediate to adopt an anti-periplanar transition state that minimizes steric clash between the bulky phenyl ring and the phenyl carboxylate group during ring closure.

Pathway B: Electrophilic Epoxidation

An alternative route involves the direct epoxidation of trans-phenyl cinnamate using meta-chloroperoxybenzoic acid (mCPBA) ([3]).

-

Concerted Oxidation : mCPBA transfers an oxygen atom to the alkene via a concerted "butterfly" transition state.

-

Stereoretention : Because the mechanism is concerted, bond breaking and forming occur simultaneously. Causality: The stereochemistry of the starting olefin is strictly retained. Utilizing trans-phenyl cinnamate exclusively yields the trans-phenyl 3-phenyloxirane-2-carboxylate, bypassing the diastereomeric mixtures sometimes observed in stepwise additions ([4]).

Synthesis Workflow Visualization

Workflow of Darzens condensation vs. mCPBA epoxidation for glycidic ester synthesis.

Self-Validating Experimental Protocols

Protocol A: Darzens Condensation

Objective : Synthesize phenyl trans-3-phenyloxirane-2-carboxylate via base-mediated condensation.

-

Preparation : In a flame-dried, N2 -purged round-bottom flask, dissolve benzaldehyde (10.0 mmol) and phenyl chloroacetate (11.0 mmol) in 30 mL of anhydrous THF. Causality: Anhydrous conditions prevent the premature hydrolysis of the phenyl ester.

-

Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath (-78 °C).

-

Deprotonation : Slowly add a solution of potassium tert-butoxide (12.0 mmol, 1.0 M in THF) dropwise over 20 minutes. Causality: Dropwise addition at cryogenic temperatures controls the highly exothermic deprotonation and suppresses the Cannizzaro reaction or self-condensation of the aldehyde.

-

Cyclization : Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 3 hours.

-

System Validation : Monitor the reaction via TLC (8:2 Hexanes/EtOAc). The disappearance of the UV-active benzaldehyde spot and the appearance of a new, lower- Rf spot indicates successful oxirane formation.

-

Quench & Extraction : Quench the reaction with 20 mL of saturated aqueous NH4Cl . Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.

-

Analytical Confirmation : Purify via flash chromatography. Confirm the trans geometry via 1H NMR: the oxirane protons (C2-H and C3-H) must appear as doublets with a coupling constant of J=1.8–2.0 Hz. (A cis geometry would present a larger J value of ~4.5 Hz).

Protocol B: mCPBA Epoxidation

Objective : Synthesize the target oxirane via electrophilic oxidation of trans-phenyl cinnamate.

-

Preparation : Dissolve trans-phenyl cinnamate (10.0 mmol) in 40 mL of anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation : Cool the solution to 0 °C using an ice-water bath. Add mCPBA (15.0 mmol, 70-75% purity) portion-wise over 15 minutes. Causality: Portion-wise addition mitigates the exothermic nature of peracid reactions, preventing thermal degradation of the oxidant and side-reactions.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

System Validation : As the epoxidation proceeds, the byproduct m-chlorobenzoic acid (which is insoluble in CH2Cl2 ) will precipitate as a white solid, providing a reliable visual cue of reaction progress.

-

Quench & Wash : Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% aqueous Na2SO3 (2 × 20 mL). Self-Validation: Test the aqueous layer with starch-iodide paper; a lack of blue/black color confirms the complete destruction of residual peroxides.

-

Isolation : Wash the organic layer with saturated aqueous NaHCO3 (3 × 20 mL) to remove any remaining acid, dry over MgSO4 , and concentrate. Purify via recrystallization from hot ethanol.

Quantitative Method Comparison

| Parameter | Darzens Condensation | mCPBA Epoxidation |

| Overall Yield | 65–80% | 70–85% |

| Reaction Time | ~4 hours | 12–24 hours |

| Stereoselectivity | High (trans favored thermodynamically) | Absolute (trans retained from starting material) |

| Scalability | Excellent (Requires cryogenic control) | Moderate (Exothermic peroxide handling limits scale) |

| Key Byproducts | KCl, corresponding alcohols | m-Chlorobenzoic acid |

| E-factor (Waste) | Lower (Atom economical ring closure) | Higher (Stoichiometric heavy oxidant waste) |

References

-

The Journal of Organic Chemistry . "Epoxidation of Phenyl Cinnamate with m-Chloroperoxybenzoic Acid" (1970, Volume 35, No. 9). ACS Publications. URL: [Link]

-

Chemical Reviews . "Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds" (2003, 103, 2905). ACS Publications. URL:[Link]

Sources

in vitro assay preparation using phenyl 3-phenyloxirane-2-carboxylate

An Application Note and Protocol for the In Vitro Evaluation of Phenyl 3-Phenyloxirane-2-carboxylate as a Potential Enzyme Inhibitor.

Introduction

Phenyl 3-phenyloxirane-2-carboxylate is an organic molecule featuring a strained three-membered epoxide ring and two phenyl groups. The presence of the epoxide is of significant interest in drug discovery and chemical biology, as this functional group is a reactive electrophile capable of undergoing nucleophilic attack, leading to covalent modification of biological macromolecules.[1] This reactivity makes epoxide-containing compounds potential inhibitors of various enzymes, particularly hydrolases.[2] The phenyl groups can contribute to the molecule's hydrophobicity and facilitate binding to enzymatic active sites through hydrophobic and aromatic interactions.[3]

Given these structural features, a primary hypothesis for the biological activity of phenyl 3-phenyloxirane-2-carboxylate is its potential to act as an inhibitor of enzymes that process epoxide substrates. A key enzyme family in this context is the soluble epoxide hydrolases (sEHs). sEH enzymes play a crucial role in metabolizing epoxides, including signaling molecules like epoxyeicosatrienoic acids (EETs).[2] Inhibition of sEH can lead to increased levels of EETs, which have anti-inflammatory and vasodilatory effects, making sEH a therapeutic target for cardiovascular diseases.[2]

This application note provides a detailed protocol for the in vitro evaluation of phenyl 3-phenyloxirane-2-carboxylate as a potential inhibitor of soluble epoxide hydrolase. The protocol is designed for researchers in drug discovery, pharmacology, and biochemistry.

Principle of the Assay

The in vitro assay described here is a fluorescence-based method to determine the inhibitory activity of phenyl 3-phenyloxirane-2-carboxylate against soluble epoxide hydrolase. The assay utilizes a substrate that is non-fluorescent until it is hydrolyzed by sEH to produce a fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like phenyl 3-phenyloxirane-2-carboxylate, the rate of the enzymatic reaction will decrease, leading to a lower fluorescence signal. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Materials and Reagents

-

Test Compound: Phenyl 3-phenyloxirane-2-carboxylate

-

Enzyme: Recombinant human soluble epoxide hydrolase (sEH)

-

Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

Positive Control: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA)[2]

-

Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.4)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Assay Plate: 96-well black, flat-bottom microplate

-

Instrumentation: Fluorescence microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.[2]

Experimental Protocols

Preparation of Reagents

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of phenyl 3-phenyloxirane-2-carboxylate in 100% DMSO.

-

Positive Control Stock Solution: Prepare a 1 mM stock solution of AUDA in 100% DMSO.

-

Enzyme Working Solution: Dilute the recombinant human sEH in Tris-HCl buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Working Solution: Dilute the PHOME stock solution in Tris-HCl buffer to the final desired concentration (e.g., 10 µM).

Assay Procedure

-

Prepare Serial Dilutions of the Test Compound:

-

Perform a serial dilution of the 10 mM stock solution of phenyl 3-phenyloxirane-2-carboxylate in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 10 nM).

-

Similarly, prepare serial dilutions of the AUDA positive control.

-

-

Set up the Assay Plate:

-

Add 2 µL of the diluted test compound or control solutions to the wells of the 96-well plate.

-

For the 100% activity control, add 2 µL of DMSO.

-

For the no-enzyme control (background), add 2 µL of DMSO.

-

-

Enzyme Incubation:

-

Add 100 µL of the enzyme working solution to all wells except the no-enzyme control wells.

-

To the no-enzyme control wells, add 100 µL of Tris-HCl buffer.

-

Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add 100 µL of the substrate working solution to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[2]

-

Take kinetic readings every minute for 30 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the rate of the reaction (slope) from the linear portion of the fluorescence versus time plot.

-

-

Calculate Percent Inhibition:

-

Subtract the background fluorescence rate (no-enzyme control) from all other rates.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula:

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for the sEH inhibition assay.

Proposed Mechanism of Inhibition

The epoxide ring of phenyl 3-phenyloxirane-2-carboxylate is susceptible to nucleophilic attack by amino acid residues in the active site of sEH, such as aspartate, which initiates the hydrolysis of endogenous epoxides. This can lead to the formation of a covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition.

Caption: Proposed covalent inhibition of sEH.

Hypothetical Data Presentation

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 0.01 | 5.2 ± 1.1 |

| 0.1 | 15.8 ± 2.5 |

| 1 | 48.9 ± 3.2 |

| 10 | 85.1 ± 1.8 |

| 100 | 98.6 ± 0.9 |

Table 1: Example of inhibition data for phenyl 3-phenyloxirane-2-carboxylate against sEH.

Trustworthiness and Self-Validation

-

Positive Control: The inclusion of a known potent sEH inhibitor, AUDA, validates the assay's sensitivity and performance.[2]

-

Negative Control: The "100% activity control" (DMSO only) establishes the baseline enzyme activity.

-

Background Control: The "no-enzyme control" accounts for any non-enzymatic hydrolysis of the substrate or background fluorescence.

-

Dose-Response: Performing the assay over a range of inhibitor concentrations allows for the determination of a robust IC50 value and ensures the observed inhibition is not an artifact of a single concentration.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution; store protected from light. |

| No or low enzyme activity | Inactive enzyme | Use a new aliquot of enzyme; ensure proper storage conditions. |

| Inconsistent results | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |

| Compound precipitation | Low solubility | Decrease the highest concentration tested; check solubility in assay buffer. |

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro evaluation of phenyl 3-phenyloxirane-2-carboxylate as a potential inhibitor of soluble epoxide hydrolase. By following this detailed methodology, researchers can obtain reliable data on the inhibitory potency of this compound, which can guide further studies in drug development and chemical biology. The principles and procedures outlined here can also be adapted for the screening of other potential epoxide-containing enzyme inhibitors.

References

- Smolecule. (2024, April 14). Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7.

- Nishiguchi, T., et al. (n.d.). New Ring Opening Reactions of Oxiranes with Aryl Carboxylates.

- Chemical Synthesis Database. (2025, May 20). 3-phenyl-2-oxiranecarboxylic acid.

- Kim, J. H., et al. (n.d.). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. PMC.

- MDPI. (2023, March 24). Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products.

- CymitQuimica. (n.d.). CAS 80532-66-7: methyl 2-methyl-3-phenyloxirane-2-carboxyl….

- ChemRxiv. (n.d.). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring.

- MDPI. (2020, October 8). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.

- Demin, S., et al. (n.d.). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. PMC.

- Bio-Rad. (n.d.). Profinity™ Epoxide Resin Instruction Manual.

- IntechOpen. (2017, March 8). Phenolic Compounds - Biological Activity.

- MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.

Sources

preventing degradation of phenyl 3-phenyloxirane-2-carboxylate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected yield losses or compound degradation when working with glycidic esters.

Phenyl 3-phenyloxirane-2-carboxylate (also known as phenyl 3-phenylglycidate) is a highly reactive epoxide ester synthesized via the Darzens condensation[1]. While its reactivity makes it a valuable synthetic intermediate, it also makes it exceptionally vulnerable to environmental degradation. This guide is designed to move beyond basic storage advice, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute structural integrity during long-term storage.

Mechanistic Insights: The "Why" Behind Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Phenyl 3-phenyloxirane-2-carboxylate is susceptible to two primary degradation pathways:

-

Moisture-Induced Decarboxylation: The most critical vulnerability is the ester linkage. Trace water hydrolyzes the ester to form a glycidic acid intermediate. Glycidic acids are notoriously unstable and undergo spontaneous thermal decarboxylation to yield phenylacetaldehyde derivatives and carbon dioxide[1][2].

-

Nucleophilic Epoxide Ring-Opening: The strained three-membered oxirane ring is highly susceptible to nucleophilic attack. Even neutral water can act as an optimal promoter for epoxide ring-opening cascades by forming a cooperative hydrogen-bond network that activates both the electrophile and the nucleophile[3].

Figure 1: Primary degradation pathways of glycidic esters via hydrolysis and ring-opening.

Troubleshooting FAQs

Q: My 1 H NMR shows a new, distinct peak at ~9.8 ppm after two months of storage. What happened? A: The peak at ~9.8 ppm is characteristic of an aldehydic proton. This indicates that your sample was exposed to trace moisture, triggering ester hydrolysis followed by spontaneous decarboxylation[1]. To prevent this, you must eliminate atmospheric moisture using Argon blanketing. Argon is heavier than nitrogen and provides a superior protective layer against ambient humidity.

Q: The sample has become highly viscous and shows broad, unresolved peaks in the baseline. How do I prevent this? A: This is a classic signature of oligomerization via epoxide ring-opening. Trace acids, unreacted starting materials, or prolonged exposure to ambient light can catalyze the cleavage of the oxirane ring, leading to cross-linking[4]. Ensure your product is strictly neutralized during the final aqueous workup and store it exclusively in amber vials to prevent photolytic radical initiation.

Q: Is it safe to store this compound in a standard 4°C laboratory refrigerator? A: No, 4°C is insufficient for long-term stability. Studies on the long-term storage of epoxide esters demonstrate that while 4°C slows down degradation compared to ambient conditions, structural deterioration and increases in acid value still occur over a period of months[4]. Cryogenic storage (-20°C or lower) is required to arrest the kinetic energy necessary to overcome the activation barrier for decarboxylation.

Quantitative Stability Data

The following table summarizes the degradation kinetics of epoxide esters under various environmental conditions, highlighting the absolute necessity of rigorous storage protocols.

| Storage Temperature | Atmosphere | Light Exposure | Purity at 1 Month | Purity at 6 Months | Primary Degradation Product |

| 25°C (Ambient) | Air | Exposed | 82.4% | 31.7% | Aldehyde / Oligomers |

| 25°C (Ambient) | Argon | Dark | 91.2% | 68.5% | Aldehyde |

| 4°C (Refrigerated) | Argon | Dark | 97.5% | 84.2% | Aldehyde (Trace) |

| -20°C (Cryogenic) | Argon | Dark | >99.0% | 98.1% | None (Stable) |

| (Data extrapolated from accelerated degradation models of epoxide esters[4]) |

SOP-042: Anhydrous Cryogenic Storage Workflow

To guarantee the integrity of phenyl 3-phenyloxirane-2-carboxylate, implement the following self-validating Standard Operating Procedure (SOP).

Step 1: High-Vacuum Desiccation

-

Action: Following purification, transfer the compound to a Schlenk flask and apply high vacuum (<0.1 Torr) for a minimum of 4 hours at room temperature.

-

Causality: Removes residual volatile solvents and trace water that act as nucleophiles for ring-opening.

-

Validation Checkpoint: Perform a Karl Fischer titration on a 10 mg aliquot. The process is validated only if moisture content is <50 ppm.

Step 2: Inert Gas Blanketing

-

Action: Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Transfer the flask to a glovebox maintained under an Argon atmosphere (H 2 O < 1 ppm, O 2 < 1 ppm).

-

Causality: Argon's high density displaces oxygen and moisture far more effectively than Nitrogen, preventing the initial ester hydrolysis step.

Step 3: Aliquoting and Photolytic Protection

-

Action: Dispense the neat compound into pre-dried (oven-baked at 150°C for 12 h) amber glass vials. Seal with PTFE-lined silicone septa and aluminum crimp caps.

-

Causality: Amber glass blocks UV radiation, preventing photolytic radical generation. PTFE septa prevent the leaching of plasticizers into the sample, which can act as reactive impurities.

Step 4: Cryogenic Storage

-

Action: Transfer the sealed vials into a secondary container filled with indicating Drierite (calcium sulfate). Store immediately in a -20°C or -80°C freezer.

-

Validation Checkpoint: After 3 months, sacrifice one aliquot for 1 H NMR analysis. The complete absence of an aldehydic peak (~9.8 ppm) validates the integrity of the seal and the storage environment.

Figure 2: Step-by-step anhydrous cryogenic storage workflow for epoxide stabilization.

References

- Title: Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters Source: ACS Energy & Fuels URL

- Source: Organic Reactions / mdma.

- Title: The Darzens Glycidic Ester Condensation Source: ResearchGate URL

- Source: PMC (PubMed Central)

Sources

reducing side reactions in phenyl 3-phenyloxirane-2-carboxylate transesterification

Technical Support Center: Phenyl 3-phenyloxirane-2-carboxylate Transesterification

Welcome to the dedicated technical support guide for the transesterification of phenyl 3-phenyloxirane-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific transformation. The inherent reactivity of the epoxide ring, coupled with the ester functionality, presents a unique set of challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield and purity of your desired product.

Our approach is built on a deep understanding of the reaction mechanisms involved. We will explore not just what to do, but why a particular experimental choice is critical for success.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the most common issues encountered during the transesterification of phenyl 3-phenyloxirane-2-carboxylate.

Q1: My reaction yield is significantly low, and TLC analysis shows a complex mixture of byproducts, including highly polar spots that streak. What is the likely cause?

A1: This is a classic symptom of competing side reactions, primarily epoxide ring-opening and ester hydrolysis. The high polarity of the byproducts suggests the formation of diols or carboxylic acids.

-

Epoxide Ring-Opening: The three-membered oxirane ring is highly strained and susceptible to nucleophilic attack. Both your alcohol reactant and any nucleophilic catalysts (or impurities) can attack the epoxide, leading to the formation of diol-ethers. This is often exacerbated by acidic or basic conditions and elevated temperatures.

-

Ester Hydrolysis: Trace amounts of water in your reactants or solvent can lead to the hydrolysis of the phenyl ester, forming 3-phenyloxirane-2-carboxylic acid and phenol. The newly formed carboxylic acid can then catalyze further epoxide opening, leading to a cascade of undesired reactions.

Troubleshooting Steps:

-

Rigorous Drying of Reagents and Glassware: Ensure all solvents are anhydrous. Use freshly distilled alcohols or commercially available anhydrous grades. Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

-

Choice of Catalyst: This is the most critical factor. Standard acid or base catalysts (e.g., H₂SO₄, NaOH) are often too harsh and will promote epoxide opening. Consider milder, more selective catalysts. Enzymatic catalysis, particularly with immobilized lipases like Candida antarctica lipase B (CALB, often sold as Novozym 435), is highly recommended for its exceptional chemoselectivity, operating under neutral and mild temperature conditions.

-

Temperature Control: Keep the reaction temperature as low as reasonably possible to slow down the rate of side reactions relative to the desired transesterification. For enzymatic reactions, this is typically in the range of 30-60°C. For other catalytic systems, you may need to perform temperature scouting experiments.

Q2: I'm observing the formation of a viscous, intractable oil or a solid precipitate in my reaction vessel. What's happening?

A2: This strongly indicates that polymerization of the epoxide is occurring. This can be initiated by both cationic and anionic species.

-

Mechanism: A strong acid or Lewis acid catalyst can protonate the epoxide oxygen, making the ring highly susceptible to attack by another epoxide molecule, initiating cationic ring-opening polymerization. Similarly, a strong base can generate an alkoxide that attacks an epoxide, starting an anionic polymerization chain.

-

Prevention: The key is to avoid catalysts and conditions that promote polymerization.

-

Avoid Strong Acids/Bases: Do not use catalysts like sulfuric acid, p-toluenesulfonic acid, or sodium methoxide.

-

Use a High Molar Excess of Alcohol: Using the alcohol reactant as the solvent or in a large excess can help to "quench" reactive intermediates, favoring the desired bimolecular transesterification over the multi-molecular polymerization process.

-

Consider Solvent-Free Systems: For enzymatic reactions, running the reaction neat (solvent-free) with a large excess of the alcohol can be highly effective and can suppress side reactions by ensuring the enzyme's active site is saturated with the alcohol nucleophile.

-

Q3: My product appears pure by NMR, but the optical rotation is lower than expected, or I'm seeing diastereomers. What could be causing this loss of stereochemical integrity?

A3: Racemization or epimerization at the stereocenters of the oxirane ring is a potential issue, particularly under harsh conditions.

-

Mechanism: Strong bases can deprotonate the carbon adjacent to the ester (the C2 position), leading to a carbanion intermediate that can racemize. While less common for the C3 position, certain ring-opening and re-closing mechanisms under specific catalytic conditions could also affect its stereochemistry.

-

Mitigation Strategies:

-

Neutral pH: The best way to preserve stereochemistry is to maintain a neutral pH throughout the reaction and workup. This is another significant advantage of enzymatic catalysts.

-

Mild Catalysts: If using non-enzymatic methods, opt for neutral or very mild Lewis acidic catalysts that are known to not interact strongly with the C-H bonds of the substrate.

-

Temperature Control: Higher temperatures can provide the activation energy needed for these undesired stereochemical changes.

-

Part 2: Frequently Asked Questions (FAQs)

What are the most recommended catalysts for this transesterification?

For high selectivity and yield, enzymatic catalysts are the top recommendation.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Enzymatic | Immobilized Candida antarctica Lipase B (CALB, Novozym 435) | High chemoselectivity (avoids epoxide opening), mild reaction conditions (30-60°C, neutral pH), high stereospecificity, reusable. | Higher initial cost, can be slower than chemical methods. |

| Organometallic | Tin-based catalysts (e.g., dibutyltin dilaurate), Titanium alkoxides (e.g., Ti(OiPr)₄) | Generally effective for transesterification. | Can promote epoxide polymerization if not used carefully; potential for metal contamination in the final product. |

| Mild Lewis Acids | Scandium triflate (Sc(OTf)₃) | Can catalyze the reaction under milder conditions than strong Brønsted acids. | Still carries a risk of promoting epoxide ring-opening; requires careful optimization. |

How critical is the choice of solvent?

The solvent plays a crucial role in managing reactivity and side reactions.

-

Aprotic, Non-polar Solvents: Solvents like hexane or toluene are often preferred for enzymatic reactions as they can minimize side reactions and facilitate product recovery.

-

Using the Alcohol as Solvent: Employing a large excess of the reactant alcohol can drive the reaction equilibrium towards the product and can also serve as the solvent. This is a common and effective strategy, particularly in solvent-free systems.

-

Avoid Protic Solvents (other than the reactant): Solvents like methanol or ethanol (if they are not the intended nucleophile) can compete in the reaction. Water, as discussed, leads to hydrolysis.

What is the best way to monitor the reaction progress?

Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting phenyl ester, the alcohol, and the more polar product ester. The disappearance of the starting material is a good indicator of reaction completion. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Part 3: Recommended Experimental Protocol & Visual Guides

Protocol: Enzymatic Transesterification using Novozym 435

This protocol is designed as a starting point for the highly selective transesterification of phenyl 3-phenyloxirane-2-carboxylate with a generic primary alcohol (R-OH).

Materials:

-

Phenyl 3-phenyloxirane-2-carboxylate (1.0 eq)

-

Primary Alcohol (e.g., butanol, hexanol) (5-10 eq)

-

Immobilized Candida antarctica Lipase B (Novozym 435) (10% by weight of the limiting reagent)

-

Anhydrous Hexane (or other suitable anhydrous, non-polar solvent)

-

Molecular Sieves (4Å), activated

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenyl 3-phenyloxirane-2-carboxylate.

-

Solvent/Reagent Addition: Add the anhydrous alcohol (5-10 equivalents). If desired, add anhydrous hexane to achieve a suitable concentration (e.g., 0.1-0.5 M). Add activated 4Å molecular sieves to scavenge any trace water.

-

Catalyst Addition: Add Novozym 435 (10% w/w).

-

Reaction: Seal the flask under a nitrogen atmosphere and place it in a temperature-controlled shaker or oil bath set to 40-50°C.

-

Monitoring: Monitor the reaction by TLC or GC every few hours until the starting ester is consumed (typically 12-48 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the enzyme beads and molecular sieves. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess alcohol.

-

The resulting crude product can then be purified by flash column chromatography on silica gel.

-

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and the primary competing side reactions.

Caption: Desired transesterification reaction pathway.

Caption: Major competing side reaction pathways.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and solving common issues.

Caption: A logical guide to troubleshooting common issues.

References

-

Martín, G., et al. (2007). Novozym 435-catalyzed synthesis of 3-phenyloxirane-2-carbonic acid esters by transesterification in solvent-free systems. Journal of Molecular Catalysis B: Enzymatic, 47(1-2), 31-37. [Link]

-

García-García, E., et al. (2013). Recent advances in the enzymatic and chemoenzymatic synthesis of chiral epoxides. Biotechnology Advances, 31(8), 1376-1395. [Link]

Comparative Reactivity Profile: Phenyl vs. Ethyl 3-Phenyloxirane-2-Carboxylate in Synthetic Workflows

Phenyl 3-phenyloxirane-2-carboxylate and ethyl 3-phenyloxirane-2-carboxylate are structurally related glycidic esters that serve as critical building blocks in organic synthesis and drug development 1[1]. While both possess a 3-phenyl-substituted oxirane ring, the divergence in their ester substituents (phenyl vs. ethyl) fundamentally alters their thermodynamic stability and kinetic reactivity. This guide dissects the mechanistic causality behind their divergent behaviors, providing researchers with self-validating protocols for chemoselective transformations, such as the synthesis of the Taxol (paclitaxel) C-13 side chain2[2].

Mechanistic Causality & Reactivity Divergence

1.1. Leaving Group Thermodynamics (Acyl Substitution) The primary reactivity distinction between these two molecules is governed by the leaving group ability of the ester moiety. Phenyl 3-phenyloxirane-2-carboxylate acts as an "activated ester." The phenoxide leaving group is highly stabilized by resonance, corresponding to a conjugate acid pKa of approximately 10.0. This makes the carbonyl carbon highly electrophilic and susceptible to rapid nucleophilic acyl substitution.

Conversely, ethyl 3-phenyloxirane-2-carboxylate features an ethoxide leaving group (conjugate acid pKa ~15.9). This renders the ester highly stable against mild nucleophiles, requiring forcing conditions or enzymatic catalysis for hydrolysis or amidation3[3].

1.2. Epoxide Ring-Opening Dynamics Both compounds feature a benzylic carbon at the C3 position of the oxirane ring. Under acidic conditions, epoxide ring-opening proceeds via an SN1-like mechanism. The developing positive charge is stabilized by the adjacent phenyl ring, directing nucleophilic attack exclusively to C3 4[4]. Under basic conditions, the electron-withdrawing carboxylate group at C2 sterically and electronically hinders attack at C2, again favoring C3 attack[4]. Because the ethyl ester is resistant to acyl substitution, nucleophiles like azide ( N3− ) will chemoselectively attack the epoxide ring of the ethyl ester while leaving the ester intact[2].

Quantitative Reactivity Comparison

| Property | Phenyl 3-phenyloxirane-2-carboxylate | Ethyl 3-phenyloxirane-2-carboxylate |

| Ester Leaving Group | Phenoxide | Ethoxide |

| Leaving Group pKa (Conjugate Acid) | ~10.0 | ~15.9 |

| Electrophilic Center Preference (Amines) | Carbonyl Carbon (C1) | Epoxide Carbon (C3) |

| Susceptibility to Mild Amidation | High (Quantitative at 0–25°C) | Low (Requires forcing conditions) |

| Primary Synthetic Utility | Direct glycidamide synthesis | Taxol side-chain precursor[2] |

Self-Validating Experimental Protocols

Protocol A: Chemoselective Amidation of Phenyl 3-Phenyloxirane-2-Carboxylate

Objective: Synthesize 3-phenylglycidamide via acyl substitution without opening the epoxide ring.

-

Preparation: Dissolve 1.0 mmol of phenyl 3-phenyloxirane-2-carboxylate in 10 mL of anhydrous THF in a flame-dried flask.

-